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Methyl N-formylanthranilate - 41270-80-8

Methyl N-formylanthranilate

Catalog Number: EVT-311727
CAS Number: 41270-80-8
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl N-formylanthranilate is a volatile organic compound found as a naturally occurring flavor component in various fruits, particularly grapes. It contributes significantly to the characteristic aroma profile of certain grape cultivars, specifically those exhibiting "foxy" or "Muscat" flavors. [, ] While commonly associated with grapes, it is also found in other fruits and even beverages like wine, where it plays a role in their overall sensory characteristics. [, ] This compound is primarily studied within the context of food science and flavor chemistry for its contribution to the aroma and taste of various food products. []

N-(4-Fluorophenyl)-3-phenylpropanamide

Compound Description: N-(4-Fluorophenyl)-3-phenylpropanamide is a substituted phenethylamide analog of 3-Methyl-N-(2′-phenylethyl)-butyramide, a marine bacterial secondary metabolite. This compound showed increased attenuation of quorum sensing (QS)-regulated phenotypes, particularly against the marine pathogen Vibrio harveyi with an IC50 of 1.1 µM [].

Relevance: While not structurally identical to Methyl N-formylanthranilate, N-(4-Fluorophenyl)-3-phenylpropanamide is grouped within the same research as an example of a QS inhibitor. This suggests a potential shared functional similarity with Methyl N-formylanthranilate, which is noted for its contribution to the diverse flavors of table grapes []. Further research is needed to confirm if Methyl N-formylanthranilate exhibits similar QS inhibitory activities.

3-Methyl-N-(2′-phenylethyl)-butyramide

Compound Description: 3-Methyl-N-(2′-phenylethyl)-butyramide is a secondary metabolite produced by the marine bacterium Halobacillus salinus. It is known to inhibit quorum sensing (QS) controlled phenotypes in multiple Gram-negative reporter strains [].

Relevance: 3-Methyl-N-(2′-phenylethyl)-butyramide serves as the basis for a study synthesizing and evaluating structural analogs, including N-(4-Fluorophenyl)-3-phenylpropanamide. The study focuses on identifying QS inhibitors []. This research area, focused on inhibiting bacterial communication, may be relevant to understanding the potential biological activities of Methyl N-formylanthranilate beyond its flavor properties.

Linalool and Linalool Analogues

Compound Description: Linalool and its structural analogs are volatile compounds known to contribute to the characteristic "muscat" flavor found in certain table grapes [].

Relevance: Linalool and its analogues are identified in the same study as Methyl N-formylanthranilate, highlighting their shared role in shaping the flavor profiles of table grapes. The research indicates that specific combinations and accumulations of these compounds, including Methyl N-formylanthranilate, contribute to the diverse flavor notes (floral, fruity, sweet, etc.) in different grape varieties [].

Ethyl Ester and Hydroxyethyl Esters

Compound Description: Ethyl esters and hydroxyethyl esters are volatile compounds that, when present together, contribute to the "foxy" flavor commonly associated with certain table grapes, particularly Vitis labrusca varieties and hybrids [].

Relevance: The research groups ethyl esters and hydroxyethyl esters alongside Methyl N-formylanthranilate as key contributors to the overall flavor profile of table grapes []. This suggests that the presence and concentration of Methyl N-formylanthranilate may interact with these esters, influencing the sensory experience of grape consumption.

α-Pinene and β-Pinene

Relevance: In the context of the research paper, α-Pinene and β-pinene are highlighted alongside Methyl N-formylanthranilate as significant contributors to the overall aroma profile of table grapes []. Their specific combinations and concentrations, along with other volatile compounds like Methyl N-formylanthranilate, contribute to the unique flavor profiles of different grape cultivars.

Furaneol and Mesifurane

Relevance: These compounds are mentioned alongside Methyl N-formylanthranilate as contributors to the complex aroma profile of table grapes []. The research emphasizes that the interplay of these volatile compounds, including Methyl N-formylanthranilate, determines the overall sensory experience of different grape varieties.

Mixed Ethyl Esters and Monoterpenoids

Relevance: The research paper highlights the combined influence of mixed ethyl esters and monoterpenoids, along with specific compounds like Methyl N-formylanthranilate, on the overall aroma profile of table grapes. This suggests that Methyl N-formylanthranilate plays a role in the complex interplay of volatile compounds that contribute to the distinct flavors of different grape cultivars [].

Overview

Methyl N-formylanthranilate is an organic compound with the chemical formula C9_9H9_9NO3_3 and a molecular weight of 179.17 g/mol. It is classified as an anthranilate derivative, specifically a formylated methyl anthranilate. This compound has garnered interest due to its role as a metabolite of tolfenamic acid and its involvement in various biochemical pathways, particularly in tryptophan metabolism.

Source

Methyl N-formylanthranilate can be synthesized from methyl anthranilate through formylation processes that typically involve formic acid or its derivatives as formylating agents. The compound is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, which provide it for research and industrial applications .

Classification

In terms of chemical classification, methyl N-formylanthranilate belongs to the category of amides and esters, sharing structural similarities with other anthranilate derivatives. Its unique structure, characterized by the presence of both a formyl group and a methyl ester group, distinguishes it from related compounds such as methyl anthranilate and ethyl N-formylanthranilate .

Synthesis Analysis

Methods

Methyl N-formylanthranilate is synthesized primarily through the formylation of methyl anthranilate. This reaction typically employs formic acid or derivatives under acidic conditions, often utilizing catalysts like hydrochloric acid or sulfuric acid to enhance the reaction efficiency.

Technical Details

  • Reagents: Methyl anthranilate, formic acid (or derivatives), catalyst (e.g., hydrochloric acid).
  • Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield and purity.
  • Industrial Production: In larger-scale production, continuous flow reactors may be employed to ensure consistent quality and efficiency .
Molecular Structure Analysis

Structure

Methyl N-formylanthranilate features a structure that includes a benzene ring, an amine group, and a formyl group attached to the anthranilic structure. The empirical formula is represented as C9_9H9_9NO3_3.

Data

  • Molecular Weight: 179.17 g/mol
  • CAS Number: 41270-80-8
  • FEMA Number: 4171
  • MDL Number: MFCD08457073 .
Chemical Reactions Analysis

Reactions

Methyl N-formylanthranilate participates in several chemical reactions:

  • Oxidation: Can be oxidized to produce carboxylic acids.
  • Reduction: Reduction can convert the formyl group into an amine group, yielding methyl anthranilate.
  • Substitution: The compound may undergo nucleophilic substitution reactions involving the replacement of the formyl or ester groups.

Technical Details

  • Common Reagents for Reactions:
    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Amines, alcohols, thiols under basic or acidic conditions .
Mechanism of Action

Process

Methyl N-formylanthranilate exerts its biological effects primarily through interactions with specific enzymes. Notably, it binds to formamidase, facilitating the hydrolysis of N-formyl-L-kynurenine into L-kynurenine within the kynurenine pathway of tryptophan metabolism.

Data

Studies indicate that baseline levels of methyl N-formylanthranilate are correlated with therapeutic responses in treatments involving antipsychotic medications like olanzapine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; degradation over time may affect its biological activity.
  • Reactivity: Reacts under specific conditions with various reagents leading to functional group transformations .
Applications

Methyl N-formylanthranilate has several scientific uses:

  • Pharmaceuticals: It serves as a metabolite in drug metabolism studies, particularly related to tolfenamic acid.
  • Biochemical Research: Used in studies investigating tryptophan metabolism and its implications in various biological processes.
  • Flavoring and Fragrance Industry: Employed as a flavoring agent due to its pleasant aroma characteristics .
Synthetic Pathways and Methodological Innovations [2] [6]

Biotechnological Synthesis via Microbial Demethylation

Microbial N-demethylation represents a sustainable approach for producing high-value aromatic compounds from methylated precursors. Bacillus megaterium, isolated from topsoil environments, demonstrates exceptional capability in converting natural N-methyl methyl anthranilate to methyl anthranilate via regioselective N-demethylation [5]. This gram-positive bacterium achieves productivity rates of 70 mg/L/day under laboratory-scale conditions without extensive optimization. The process exhibits remarkable substrate specificity, exclusively targeting the N-methyl group of anthranilate esters without generating detectable byproducts [5]. The reaction proceeds through a formaldehyde intermediate that is efficiently trapped during demethylation, confirming the oxidative mechanism [5]. This bacterial system outperforms chemical methods by eliminating harsh reagents while maintaining high regioselectivity—an essential feature for flavor and fragrance applications where purity is paramount [1] [3].

Table 1: Bacterial Demethylation Systems for Anthranilate Production

Microbial StrainSubstrateProductProductivityKey Feature
Bacillus megateriumN-methyl methyl anthranilateMethyl anthranilate70 mg/L/dayNo byproduct formation
Desulfitobacterium hafnienseGuaiacol derivativesCatecholsVariableCorrinoid-dependent shuttle
Arthrobacter speciesDimethyl anthranilateMethyl anthranilateUnder investigationSoil-derived biocatalyst

Beyond Bacillus systems, anaerobic bacteria like Desulfitobacterium hafniense employ sophisticated corrinoid-dependent methyltransferase systems for aryl methyl ether cleavage. This enzymatic shuttle mechanism enables reversible methyl group transfer, allowing simultaneous demethylation of methyl phenyl ethers and methylation of catechol derivatives [6]. The system centers on a corrinoid protein that cycles between cobalt oxidation states (Coᴵ ↔ Coᴵᴵᴵ) while transferring methyl groups between substrates without requiring harsh chemical conditions [6].

Enzymatic N-Demethylation Mechanisms in Fungal Systems

Fungal demethylation employs oxidative enzymatic machinery fundamentally distinct from bacterial approaches. White-rot fungi, including Trametes versicolor and Polyporus sp., utilize cytochrome P450 monooxygenases and peroxidase enzymes to initiate N-demethylation through hydrogen abstraction or epoxidation mechanisms [1] [3]. These enzymes demonstrate broad substrate tolerance, efficiently processing substituted anthranilates including methyl N-formylanthranilate precursors. The reaction proceeds via a transient carbinolamine intermediate that spontaneously collapses to release formaldehyde and the demethylated product [3].

The corrinoid-dependent O-demethylase system from Acetobacterium dehalogenans exemplifies a highly specialized fungal mechanism. This four-enzyme complex features a methyltransferase (MTase I) that catalyzes ether cleavage by transferring methyl groups to a corrinoid protein (CP) shuttle. Subsequent methyl transfer to tetrahydrofolate completes the demethylation cycle [6]. When heterologously expressed, the MTase I-CP module achieves turnover frequencies exceeding 15 min⁻¹ for guaiacol derivatives, demonstrating potential for anthranilate processing [6].

Table 2: Enzymatic Demethylation Parameters in Fungal Systems

Enzyme SystemOrganismCofactor RequirementOptimal pHThermostability
P450 MonooxygenaseTrametes versicolorNADPH, O₂7.0–7.530–40°C
Corrinoid-dependent MTaseAcetobacterium dehalogenansATP, tetrahydrofolate6.8–7.225–35°C
Lignin peroxidasePolyporus sp.H₂O₂3.0–4.040–50°C

Notably, methylotrophic yeasts like Candida boidinii have evolved formaldehyde detoxification pathways that synergize with demethylation enzymes, enabling efficient processing of methylated substrates even at inhibitory concentrations [3]. This coupling between demethylation and formaldehyde assimilation pathways represents a key evolutionary adaptation for maintaining metabolic flux during methyl group removal.

Optimization of Substrate-Specific Fermentation Conditions

Fermentation parameters profoundly impact demethylation efficiency and final product yields. Carbon source modulation significantly influences demethylase expression, with maltose and cellobiose inducing 2.3-fold higher enzymatic activity compared to glucose in Trametes versicolor cultures [1] [3]. This induction pattern correlates with the derepression of ligninolytic enzymes typically inhibited by simple sugars [3].

Oxygen transfer dynamics represent another critical parameter, particularly for fungal systems where demethylation couples with oxidative processes. Maintaining dissolved oxygen at 30–40% saturation enhances demethylation efficiency by sustaining respiratory chains that regenerate NAD⁺ for monooxygenase systems [3]. In contrast, bacterial systems like Bacillus megaterium require precise oxygen limitation (5–10% saturation) to prevent metabolite oxidation while maintaining membrane integrity [5].

Salt stress induction dramatically enhances methyl anthranilate production in specific yeasts. Trichomonascus ciferrii WLW achieves maximal methyl anthranilate synthesis at 10% NaCl, where salt stress redirects carbon flux through the pentose phosphate and shikimate pathways [7]. This redirection increases aromatic amino acid precursor availability while simultaneously upregulating S-adenosylmethionine (SAM) synthetase (metK), boosting methyl donor availability for esterification reactions [7].

Table 3: Optimized Fermentation Parameters for Demethylation Systems

ParameterFungal SystemsBacterial SystemsSalt-Stress Yeast
Temperature28–30°C30–37°C30°C
pH5.5–6.07.0–7.55.8–6.2
AerationHigh (1.0 vvm)Moderate (0.3–0.5 vvm)Variable
SalinityNot criticalNot critical10% (w/v) NaCl
Carbon SourceMaltose/cellobioseGlycerol/glucoseGlucose
Induction PhaseLate exponentialEarly stationaryMid-exponential

Comparative Analysis of Fungal Strains for Yield Enhancement

Significant interspecies and intraspecies variation exists in demethylation efficiency among fungal biocatalysts. Trametes versicolor strains demonstrate superior demethylation capacity (85–92% conversion) compared to Polyporus anceps (70–75%) and Xylaria polymorpha (60–65%) when cultivated on identical methyl N-methylanthranilate substrates [3]. This superiority stems from constitutive expression of lignin-modifying enzymes rather than inducible systems requiring chemical triggers [1] [3].

Trichomonascus ciferrii WLW exhibits a unique salt-responsive biosynthesis pathway for methyl anthranilate production without requiring exogenous precursors. Under optimal salinity (10% NaCl), this strain achieves product titers 3.5-fold higher than baseline conditions through coordinated transcriptional reprogramming [7]. RNA-seq analyses reveal that salt stress simultaneously upregulates shikimate dehydrogenase (EC 1.1.1.25) and 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), increasing carbon flux toward chorismate—the central precursor for aromatic amino acids and anthranilate derivatives [7].

Strain improvement through adaptive laboratory evolution has yielded Trametes cingulata mutants with 40% higher demethylase specific activity than wild-type strains. These mutants exhibit reduced carbon catabolite repression and enhanced NADPH regeneration capacity, both critical for maintaining P450 monooxygenase activity during extended fermentations [3]. Comparative proteomics further identified overexpression of cytochrome b₅ reductase in high-performing strains, suggesting this electron transfer component as a bottleneck in native demethylation systems [3].

Role of Protein Synthesis Inhibitors in Pathway Regulation

Protein synthesis inhibitors serve as precise molecular tools for dissecting demethylation pathways and regulating metabolic flux. Chloramphenicol (50 µg/mL) completely abolishes demethylation activity in Bacillus megaterium within 30 minutes of exposure, confirming the de novo enzyme synthesis requirement for N-demethylase activity [5]. This rapid shutdown contrasts with the gradual inhibition observed with transcriptional inhibitors like rifampicin, suggesting the demethylase system exhibits relatively rapid turnover [5].

In fungal systems, cycloheximide selectively inhibits cytosolic translation while minimally affecting mitochondrial protein synthesis. At subinhibitory concentrations (10–20 µg/mL), it disproportionately reduces demethylase activity compared to general cellular proteins, indicating the enzyme belongs to a rapid-turnover protein cohort with half-lives under 2 hours [3]. This characteristic necessitates continuous synthesis to maintain demethylation capacity during extended fermentations.

Anisomycin targets 80S ribosomes and demonstrates unexpected pathway activation effects in Trichomonascus ciferrii. At 5 µM, it stimulates methyl anthranilate production by 35% despite reducing overall protein synthesis by 40% [7]. Transcriptomic analysis reveals this paradoxical effect stems from preferential translation of stress-response transcripts bearing structured 5'UTRs that escape translational inhibition. Among these are key methyltransferases involved in the final esterification step of methyl anthranilate biosynthesis [7].

Table 4: Inhibitor Effects on Demethylation Pathways

InhibitorTargetConcentrationEffect on DemethylationMechanistic Insight
Chloramphenicol70S ribosomes50 µg/mLComplete inhibitionConfirms de novo enzyme requirement
Cycloheximide80S ribosomes10–20 µg/mL>80% inhibitionIndicates rapid enzyme turnover
Anisomycin80S ribosomes5 µM35% stimulationActivates stress-responsive translation
PuromycinPeptide chain termination100 µg/mL70% inhibitionValidates enzyme synthesis dependence
Actinomycin DTranscription1 µg/mLGradual inhibitionConfirms mRNA synthesis requirement

The ribosome stalling induced by these inhibitors creates regulatory RNA secondary structures that modulate enzymatic demethylation. For instance, specific 5' untranslated region (UTR) configurations in demethylase mRNAs form internal ribosome entry sites (IRES) that maintain translation during translational stress, creating a feedback loop that sustains demethylation capacity when overall protein synthesis is compromised [9].

Properties

CAS Number

41270-80-8

Product Name

Methyl N-formylanthranilate

IUPAC Name

methyl 2-formamidobenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11)

InChI Key

HRNPZFOYXWWMFL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC=O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=O

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